molecular formula C23H21N3O3 B2676116 2-benzoyl-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 2034562-96-2

2-benzoyl-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2676116
CAS RN: 2034562-96-2
M. Wt: 387.439
InChI Key: QQOLZPAFSNZUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzoyl-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is primarily expressed in nociceptive neurons and plays a key role in the perception of pain. BCTC has been extensively studied for its potential use as an analgesic in the treatment of chronic pain.

Scientific Research Applications

Synthesis and Pharmacologic Testing of Pyridazine Derivatives

Research has explored the synthesis of pyridazine derivatives starting from beta-benzoylpropionic or beta-benzoylbenzoic acids, revealing a potential route for creating related compounds including benzoyl-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. Some synthesized compounds demonstrated a weak anticonvulsive effect and central sedative properties, indicating potential research applications in pharmacology and neuroscience (Horn, Morgenstern, & Unverferth, 1990).

Novel Synthesis Routes for Pyridazine Derivatives

Another study outlined a novel synthesis of pyridazine, pyridazino[2,3-a]quinazoline, and pyrrole derivatives from ethyl benzoylacetate and malononitrile. This research demonstrates the chemical versatility of benzoylacetate derivatives, suggesting that compounds like 2-benzoyl-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide could be synthesized through similar pathways for applications in material science or as pharmacological agents (Abdelrazek, El‐Din, & Mekky, 2001).

Anticancer Evaluation of Benzamide Derivatives

A series of benzamide derivatives were synthesized and evaluated for their anticancer activity against several cancer cell lines. This study suggests that compounds with the benzamide moiety, similar to the one , could have significant applications in cancer research, offering a potential framework for developing new anticancer agents (Ravinaik et al., 2021).

Anti-Influenza Virus Activity of Benzamide-Based Derivatives

Research into benzamide-based 5-aminopyrazoles and their fused heterocycles revealed remarkable antiavian influenza virus activity. This indicates that related compounds, including 2-benzoyl-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, could be explored for their antiviral properties, potentially contributing to the development of new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

2-benzoyl-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-21-13-12-20(16-10-11-16)25-26(21)15-14-24-23(29)19-9-5-4-8-18(19)22(28)17-6-2-1-3-7-17/h1-9,12-13,16H,10-11,14-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOLZPAFSNZUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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